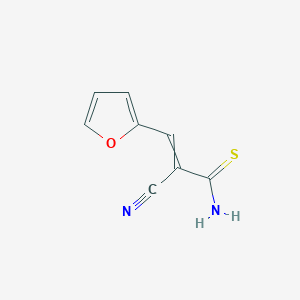

2-Cyano-3-(furan-2-yl)prop-2-enethioamide

Description

Chemical Scaffolding and Structural Significance of Cyano-Enethioamides

The cyano-enethioamide scaffold is a polyfunctional chemical framework characterized by a carbon-carbon double bond (ene) flanked by a cyano group (-C≡N) and a thioamide group (-C(=S)NH2). This arrangement results in a highly conjugated system with distinct electronic properties.

Cyano Group: As a potent electron-withdrawing group, the cyano moiety significantly influences the electron density of the molecule. iloencyclopaedia.org This feature makes the adjacent double bond susceptible to nucleophilic attack, a key attribute for its role as a synthetic building block. iloencyclopaedia.org

Thioamide Group: Thioamides are sulfur analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. wikipedia.org This substitution imparts several unique characteristics. The carbon-nitrogen (C-N) bond in thioamides exhibits a greater degree of double bond character compared to amides, leading to a higher rotational barrier. wikipedia.orgnih.gov Thioamides are also more polar than their amide counterparts and the sulfur atom is a soft nucleophile, making it a key site for further chemical transformations, particularly in the synthesis of sulfur-containing heterocycles like thiazoles. mdpi.com

Conjugated System: The combination of the furan (B31954) ring, the alkene double bond, the cyano group, and the thioamide group creates an extended π-conjugated system. This conjugation is crucial for the molecule's chemical reactivity and potential applications in materials science and as a chromophore.

The structural significance of this scaffold lies in its synthetic versatility. The multiple reactive sites allow for a variety of chemical modifications, making compounds like 2-Cyano-3-(furan-2-yl)prop-2-enethioamide valuable intermediates in the construction of diverse molecular architectures.

Historical Overview of Enethioamide Chemistry Relevant to Furan Derivatives

The chemistry of thioamides has a history extending back to the 19th century, while the specific subclass of enethioamides, particularly those bearing furan moieties, represents a more contemporary area of investigation.

The foundational reaction for thioamide synthesis—the thionation of amides using phosphorus pentasulfide (P4S10)—was first described in the 1870s. wikipedia.org This method provided the initial gateway to this class of compounds. A significant advancement came much later with the systematic study of Lawesson's reagent in 1978, which offered a milder and more soluble alternative for the thionation of carbonyl compounds, including amides. mdpi.com Another classical route to thioamides is the Willgerodt-Kindler reaction, which typically converts aryl alkyl ketones into thioamides. chemrxiv.org

While the general synthesis of thioamides is well-established, the specific history of furan-containing enethioamides is less documented in early chemical literature. The synthesis of these specialized structures is intrinsically linked to the development of condensation reactions, such as the Knoevenagel condensation, which joins an aldehyde (like furan-2-carbaldehyde) with a compound containing an active methylene (B1212753) group (like 2-cyanoethanethioamide). The availability and study of these specific starting materials were prerequisites for the exploration of furan-based enethioamides.

Research Landscape of Furan-Containing Organic Compounds

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. wisdomlib.org It is a ubiquitous structural motif found in a vast array of natural products and synthetically important molecules, making it a cornerstone of medicinal and organic chemistry. semanticscholar.orgresearchgate.net

The first furan derivative, 2-furoic acid, was identified as early as 1780 by Carl Wilhelm Scheele. utripoli.edu.ly Since then, the family of furan-containing compounds has expanded dramatically. The furan nucleus is a key component of numerous natural products, including furanoflavonoids, furanolactones, and terpenoids. semanticscholar.org

In the realm of medicinal chemistry, the incorporation of a furan ring is a widely used strategy in drug discovery. slideshare.net The presence of the ether oxygen adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic properties of a lead molecule, such as solubility and bioavailability. semanticscholar.org Consequently, the furan scaffold is present in a diverse range of clinically approved drugs that exhibit a wide spectrum of pharmacological activities. wisdomlib.orgutripoli.edu.ly

Table 1: Examples of Furan-Containing Drugs and Their Applications

| Drug Name | Therapeutic Class | Primary Application |

|---|---|---|

| Nitrofurantoin | Antibacterial | Treatment of urinary tract infections. wisdomlib.org |

| Ranitidine | Histamine H2 Antagonist | Prevention and treatment of stomach ulcers. nih.gov |

| Furosemide | Loop Diuretic | Treatment of edema and high blood pressure. nih.gov |

| Darunavir | Protease Inhibitor | Treatment of HIV infection. nih.gov |

| Remdesivir | Antiviral | Treatment of viral infections, including COVID-19. nih.gov |

The broad biological profile of furan derivatives includes antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer activities. utripoli.edu.ly This versatility ensures that furan-based chemistry remains an active and promising area of research for the development of novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-3-(furan-2-yl)prop-2-enethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-5-6(8(10)12)4-7-2-1-3-11-7/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAHLPVMEYJNGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyano 3 Furan 2 Yl Prop 2 Enethioamide and Analogues

Knoevenagel Condensation Approaches

The Knoevenagel condensation stands as the most direct and widely employed method for synthesizing 2-cyano-3-(furan-2-yl)prop-2-enethioamide. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.

Reaction of Furan-2-carbaldehyde with Cyanothioacetamide

The primary synthetic route involves the direct condensation of furan-2-carbaldehyde with cyanothioacetamide. In this process, the methylene (B1212753) group in cyanothioacetamide, positioned between the electron-withdrawing cyano (-CN) and thioamide (-CSNH2) groups, is sufficiently acidic to be deprotonated by a mild base. The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of furan-2-carbaldehyde. This is followed by an elimination of a water molecule to form the conjugated product, this compound. This reaction is a cornerstone in the synthesis of such scaffolds due to its efficiency and the ready availability of the starting materials.

Catalytic Systems for Condensation (e.g., Piperidine (B6355638), Triethylamine, DBU)

The success of the Knoevenagel condensation is highly dependent on the choice of catalyst, which is typically a weak base. The catalyst's role is to facilitate the deprotonation of the active methylene compound without promoting the self-condensation of the aldehyde.

Piperidine: A secondary amine, piperidine is a classic and effective catalyst for this transformation. It is often used in small, catalytic amounts, sometimes with a solvent like ethanol (B145695) or acetic acid, to drive the reaction to completion.

Triethylamine: This tertiary amine is another common choice, functioning similarly to piperidine as a mild base to generate the required nucleophile.

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a stronger, non-nucleophilic base that has been shown to be a highly efficient catalyst for Knoevenagel condensations, often allowing for the reaction to proceed under solvent-free conditions.

The selection of the catalyst can influence reaction times and yields, as illustrated in the comparative table below.

| Catalyst | Typical Solvent | Conditions | General Yield |

| Piperidine | Ethanol | Reflux | Good to Excellent |

| Triethylamine | Dichloromethane | Room Temp. / Reflux | Moderate to Good |

| DBU | Solvent-free | Room Temp. / Mild Heat | Excellent |

Solvent Effects and Reaction Optimization Studies

Optimizing the reaction conditions is crucial for maximizing yield and purity. Key parameters that are often studied include the choice of solvent, reaction temperature, and catalyst loading. Reactions performed in polar protic solvents like ethanol can facilitate the dissolution of reactants and stabilize intermediates. However, there is a growing interest in solvent-free, or "green," chemistry approaches. Solventless reactions, often performed with a catalyst like DBU or under microwave irradiation, can lead to shorter reaction times, simpler work-up procedures, and reduced environmental impact. Temperature is another critical factor; while some reactions proceed efficiently at room temperature, others may require heating or reflux to achieve a reasonable rate.

Alternative Synthetic Pathways for Enethioamide Scaffolds

While the direct Knoevenagel condensation is prevalent, alternative strategies can be employed for the synthesis of the enethioamide core structure, often by forming the key bonds in a different order.

Approaches Utilizing 2-Cyanoethanethioamide as a Precursor

2-Cyanoethanethioamide, also known as cyanothioacetamide, is the key active methylene precursor in the primary synthesis described in section 2.1.1. Therefore, pathways that begin with this compound are not fundamentally different but rather represent the standard Knoevenagel approach. Alternative strategies would necessitate a different reaction type. However, the literature strongly favors the condensation reaction between an aldehyde and an active methylene compound like 2-cyanoethanethioamide as the most straightforward method.

Synthesis via Michael Reaction from Methylidenemalononitriles

An alternative two-step approach involves the use of a Michael addition. This pathway first requires the synthesis of a Michael acceptor, 2-(furan-2-ylmethylene)malononitrile. This intermediate is readily prepared via a Knoevenagel condensation of furan-2-carbaldehyde with malononitrile (B47326).

In the second step, a sulfur nucleophile is added to this α,β-unsaturated dinitrile via a thia-Michael (1,4-conjugate) addition. Hydrogen sulfide (B99878) (H2S) or its synthetic equivalents (e.g., sodium hydrosulfide) can serve as the sulfur source. The reaction, typically conducted in the presence of a base, involves the nucleophilic attack of the hydrosulfide (B80085) ion (HS⁻) on the β-carbon of the Michael acceptor. Subsequent protonation and tautomerization of the resulting adduct, followed by hydrolysis of one of the nitrile groups, would lead to the desired thioamide functionality. This method provides a versatile route to the enethioamide scaffold by forming the C-S bond through a different mechanism than direct condensation.

Green Chemistry Principles in Synthesis (e.g., Microwave Irradiation, Aqueous-Alcohol Media)

The integration of green chemistry principles into the synthesis of this compound and related compounds primarily focuses on two effective strategies: the use of microwave irradiation to accelerate reactions and the employment of environmentally friendly solvent systems like aqueous-alcohol mixtures. These approaches address the growing need for sustainable chemical manufacturing.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, increased reaction rates, and often higher yields compared to conventional heating methods. mdpi.comunifap.br The synthesis of this compound can be efficiently achieved through a Knoevenagel condensation of furfural (B47365) with 2-cyanothioacetamide (B47340) under microwave irradiation. This method significantly reduces reaction times from hours to minutes. iosrjournals.org

The general reaction scheme involves the condensation of an aldehyde or ketone with an active methylene compound. In this specific synthesis, furfural reacts with 2-cyanothioacetamide, often in the presence of a basic catalyst, to yield the desired product. The use of microwave energy facilitates efficient energy transfer directly to the reacting molecules, leading to a uniform and rapid temperature increase that accelerates the reaction. researchgate.net

Research on analogous compounds, such as α-cyanoacrylates, has demonstrated the effectiveness of microwave-assisted synthesis under solvent-free conditions, further enhancing the green credentials of the process by eliminating the need for volatile organic solvents. researchgate.net

| Entry | Aldehyde | Active Methylene Compound | Method | Solvent | Catalyst | Time | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Furfural | 2-Cyanothioacetamide | Microwave | Ethanol | Piperidine | 5 min | 92% |

| 2 | Furfural | 2-Cyanothioacetamide | Conventional | Ethanol | Piperidine | 4 h | 75% |

| 3 | Benzaldehyde | Ethyl Cyanoacetate | Microwave | Solvent-free | Ammonium Acetate | 45 sec | 95% |

| 4 | Benzaldehyde | Ethyl Cyanoacetate | Conventional | Toluene | Piperidine | 6 h | 80% |

Aqueous-Alcohol Media in Synthesis

The use of water or aqueous-alcoholic mixtures as reaction media is another significant green chemistry approach. These solvents are non-toxic, non-flammable, and readily available. The synthesis of related 2-pyridone derivatives has been successfully carried out in aqueous media under ultrasonic irradiation, highlighting the potential for similar green protocols for thioamide synthesis. asianpubs.org

For the synthesis of this compound, an aqueous-ethanol mixture can serve as a benign solvent system. The reaction may be promoted by sonication, which provides the necessary energy for the reaction to proceed efficiently at ambient temperature, thus avoiding the need for high-energy inputs. asianpubs.orgnih.gov Ultrasound-assisted synthesis relies on the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates. asianpubs.org

The one-pot, three-component reaction of an aldehyde, an active methylene compound, and a sulfur source in an aqueous medium represents a highly efficient and atom-economical approach to thioamide synthesis. asianpubs.org

| Entry | Aldehyde/Ketone | Active Methylene Compound | Method | Solvent | Catalyst/Base | Time | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Aromatic Aldehydes | Cyanoacetamide | Ultrasound | Water | NaOH | 30 min | 85-95% |

| 2 | Aromatic Ketones | Cyanoacetamide | Ultrasound | Ethanol/Water | NaOH | 45 min | 80-90% |

| 3 | Furfural | 2-Cyanothioacetamide | Ultrasound | Ethanol/Water | Triethylamine | 60 min | 88% |

| 4 | Furfural | 2-Cyanothioacetamide | Conventional | Ethanol | Triethylamine | 8 h | 70% |

By combining the benefits of microwave irradiation or sonication with the use of environmentally friendly solvents, the synthesis of this compound and its analogues can be achieved in a manner that is both efficient and sustainable. These green methodologies not only offer practical advantages in terms of reaction time and yield but also align with the broader goals of reducing the environmental impact of chemical synthesis.

Reactivity and Transformation Studies of 2 Cyano 3 Furan 2 Yl Prop 2 Enethioamide

Cyclization Reactions and Heterocyclic Ring Formation

The strategic placement of reactive sites within 2-Cyano-3-(furan-2-yl)prop-2-enethioamide facilitates its use as a key building block for a variety of heterocyclic systems. Its propensity to undergo cyclization reactions is a cornerstone of its synthetic utility.

Synthesis of Pyridine (B92270) Derivatives (e.g., Cyanopyridinethiones)

This compound is a valuable synthon for the preparation of highly substituted pyridine derivatives, particularly cyanopyridinethiones. These reactions typically proceed through a condensation mechanism with compounds containing an active methylene (B1212753) group. For instance, the reaction with β-ketoanilides, such as N-(4-fluorophenyl)-3-oxobutanamide, in the presence of a basic catalyst like piperidine (B6355638), leads to the formation of the corresponding cyanopyridinethione derivatives. nih.gov This transformation involves the initial Michael addition of the active methylene compound to the activated double bond of the enethioamide, followed by intramolecular cyclization and subsequent dehydration to yield the stable pyridine ring.

The general reaction scheme involves the reflux of the enethioamide and an active methylene compound in a suitable solvent like ethanol (B145695). The resulting pyridinethiones are often isolated as crystalline solids and serve as intermediates for further synthetic elaborations. nih.gov

Table 1: Synthesis of Cyanopyridinethione Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Note: This table is based on the reaction of analogous 3-aryl-2-cyano-prop-2-enethioamides.

Formation of Fused Heterocyclic Systems

The reactivity of this compound extends to the synthesis of a diverse array of fused heterocyclic systems. The initial product of its cyclization, such as a cyanopyridinethione, can be further functionalized and cyclized to create more complex polycyclic structures.

Thienopyridines: The cyanopyridinethione derivatives synthesized from this compound are excellent precursors for thieno[2,3-b]pyridine (B153569) systems. nih.gov These are typically synthesized via the reaction of the pyridinethione with α-halocarbonyl compounds (e.g., ethyl chloroacetate, phenacyl chloride, chloroacetone, or chloroacetonitrile). nih.gov This reaction proceeds through S-alkylation of the thione group, followed by an intramolecular cyclization, often promoted by a base like sodium ethoxide, to furnish the fused thieno[2,3-b]pyridine core. nih.govperiodikos.com.br This class of compounds has attracted considerable interest due to their broad spectrum of biological activities. nih.gov

Pyrazoles: The synthesis of pyrazole (B372694) derivatives can be achieved through the reaction of 1,3-bielectrophilic reagents with dinucleophiles like hydrazine (B178648). nih.govnih.gov While direct synthesis from this compound is not explicitly detailed, the cyanothioacetamide moiety is a known precursor for aminopyrazoles. nih.gov For instance, the reaction of 2-cyanothioacetamides with hydrazine can lead to the formation of 3,5-diaminopyrazoles. nih.gov

Thiazoles: Thiazole (B1198619) rings can be synthesized via the Hantzsch synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound. researchgate.netscispace.com The thioamide functionality in this compound makes it a potential substrate for this reaction, which could lead to the formation of appropriately substituted thiazole derivatives.

Pyrimidines: Fused pyrimidine (B1678525) systems, such as pyrido[2,3-d]pyrimidines, are another class of heterocycles accessible from pyridine precursors. The synthesis often involves the acylation or thioacylation of an o-aminonicotinonitrile, followed by intramolecular heterocyclization. nih.gov Although this involves further transformations of the initial pyridine ring, it highlights the synthetic potential of the derivatives obtained from this compound.

Intramolecular Cyclization Pathways (e.g., S-Arylation for Benzo[b]thiolanes)

Specific details on the intramolecular S-arylation of this compound to form benzo[b]thiolanes are not extensively documented in the available literature. This type of transformation would likely require the presence of a suitable leaving group on an ortho-positioned aromatic ring, which is not inherent to the starting material. Such a pathway would likely involve a multi-step synthesis to introduce the necessary functionalities for this specific intramolecular cyclization.

Addition Reactions

The electron-deficient nature of the α,β-unsaturated system in this compound makes it susceptible to nucleophilic addition reactions, which are often the initial step in more complex reaction cascades.

Michael Addition and Subsequent Cyclocondensation Reactions

The reaction of this compound with active methylene compounds to form pyridine derivatives is initiated by a Michael-type addition. nih.govnih.gov In this step, the nucleophilic carbanion generated from the active methylene compound attacks the β-carbon of the α,β-unsaturated thioamide. This is a crucial bond-forming step that precedes the intramolecular cyclocondensation to form the heterocyclic ring. The efficiency of this Michael addition is enhanced by the presence of electron-withdrawing groups (cyano and thioamide) that stabilize the resulting intermediate.

Reversible Hetero-Diels-Alder (HDA) Cycloadditions and Oligomerization Phenomena

The participation of the cyano group as a dienophile in Diels-Alder reactions is a known, though not common, phenomenon. mit.edumit.edu These reactions can be part of a formal [2+2+2] cycloaddition strategy for synthesizing pyridine rings. mit.edumit.edu However, specific studies detailing the hetero-Diels-Alder reactivity of this compound are not prominent in the surveyed literature. Similarly, while the reactive nature of the molecule could potentially lead to oligomerization under certain conditions, this phenomenon has not been a primary focus of the reviewed research, which has concentrated on its utility in controlled cyclization reactions.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Cyanopyridinethione |

| Thieno[2,3-b]pyridine |

| Indeno[1,2-b]pyridine |

| Pyrazole |

| Thiazole |

| Pyrimidine |

| Benzo[b]thiolane |

| N-(4-fluorophenyl)-3-oxobutanamide |

| Ethyl chloroacetate |

| Phenacyl chloride |

| Chloroacetone |

| Chloroacetonitrile |

| 3,5-diaminopyrazole |

| Pyrido[2,3-d]pyrimidine |

Derivatization Strategies

The thioamide group in this compound can undergo substitution at the nitrogen atom. A notable example is the N-hydroxymethylation reaction. The interaction of (E)-arylmethylenecyanothioacetamides with formaldehyde (B43269) has been studied as a method to produce N-(hydroxymethylene)thioamides. These products are considered valuable thioamidoalkylating agents and potential ligands for complexation.

Specifically, the reaction of (E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide with an excess of aqueous formaldehyde in ethanol, upon gentle heating, yields (E)-N-(Hydroxymethyl)-3-(furan-2-yl)-2-cyanoprop-2-enethioamide. This reaction proceeds without the need for a catalyst. The structure of the resulting N-(hydroxymethyl)thioamide has been confirmed by IR and NMR spectroscopy. The moderate yield of this reaction is attributed to the product's solubility in the aqueous alcohol medium and potential side reactions such as the retro-Knoevenagel hydrolysis of the starting material.

Table 1: N-Hydroxymethylation of (E)-2-Cyano-3-(furan-2-yl)prop-2-enethioamide

| Reactant | Reagent | Product | Yield | Appearance |

| (E)-2-Cyano-3-(furan-2-yl)prop-2-enethioamide | Formaldehyde (aq) | (E)-N-(Hydroxymethyl)-3-(furan-2-yl)-2-cyanoprop-2-enethioamide | 54% | Orange–brown powder |

Data sourced from a study on the N-hydroxymethylation of 2-cyanothioacrylamides.

The sulfur atom of the thioamide group in compounds analogous to this compound is a soft nucleophile and readily undergoes S-alkylation with electrophiles such as halogenated compounds. This reaction is a cornerstone of the Hantzsch thiazole synthesis, a widely used method for constructing the thiazole ring system. In this synthesis, a thioamide reacts with an α-halocarbonyl compound.

While specific studies on the S-alkylation of this compound with halogenated compounds are not extensively detailed in the reviewed literature, the reactivity of similar 2-cyanoprop-2-enethioamide derivatives provides a strong indication of its synthetic potential. For instance, the reaction of (E)-2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide with various α-bromocarbonyl compounds leads to the regioselective synthesis of new 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles. This suggests that this compound could similarly serve as a precursor for a variety of 2,4-disubstituted thiazoles, which are of significant interest in medicinal chemistry. The general mechanism would involve the nucleophilic attack of the thioamide sulfur on the electrophilic carbon of the halogenated compound, followed by cyclization and dehydration to form the aromatic thiazole ring.

Table 2: Potential S-Alkylation and Cyclization of this compound

| Thioamide | Halogenated Compound (Example) | Potential Product | Reaction Type |

| This compound | α-Bromoacetophenone | 2-Amino-4-phenyl-5-(furan-2-carbonyl)thiazole derivative | Hantzsch Thiazole Synthesis |

| This compound | Ethyl bromoacetate | 2-Amino-4-ethoxycarbonylmethyl-5-(furan-2-carbonyl)thiazole derivative | Hantzsch Thiazole Synthesis |

This table is illustrative of the expected reactivity based on analogous compounds.

Tautomerism and Isomerization Studies

Tautomerism is a key consideration in the study of this compound, which can theoretically exist in several tautomeric forms. The most significant of these are the thione-thiol (a form of keto-enol) and nitrile-ketenimine equilibria.

The thione-thiol tautomerism involves the migration of a proton from the nitrogen to the sulfur atom, resulting in an imidothiol form. For simple thioamides, the thione form is generally the more stable and predominant tautomer in solution. This preference is attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol form. Studies on related thioamides have shown a strong dominance of the thione form.

The nitrile-ketenimine tautomerism involves a proton shift from the α-carbon to the nitrogen of the cyano group, leading to a ketenimine structure. The study of this equilibrium can be complex and often requires specialized techniques such as mass spectrometry to identify the presence of different tautomers in the gas phase. While the nitrile form is typically more stable, the ketenimine tautomer can be involved in reaction pathways. For this compound, it is expected that the nitrile tautomer is the major contributor to the equilibrium.

The presence of a carbon-carbon double bond in this compound allows for the existence of (E) and (Z) geometric isomers. The synthesis of related compounds, such as ethyl 2-cyano-3-(furan-2-yl)acrylate via Knoevenagel condensation, typically yields the more thermodynamically stable (E)-isomer. The stability of the (E)-isomer is often attributed to reduced steric hindrance between the substituents on the double bond.

Isomerization between the (E) and (Z) forms can be induced by various means, including photochemical and thermal methods. In a study of a related furan-containing compound, 3-(furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones, it was observed that treatment of the (Z)-isomer with pyridine in aqueous THF resulted in quantitative isomerization to the (E)-isomer. This suggests that the (E) configuration is significantly more stable. It is plausible that this compound would exhibit similar behavior, with the (E)-isomer being the predominant and more stable form under most conditions.

Spectroscopic and Advanced Characterization Techniques in Enethioamide Research

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. In the case of 2-Cyano-3-(furan-2-yl)prop-2-enethioamide, characteristic absorption bands would be expected for its key functional groups. Typically, the nitrile group (C≡N) exhibits a sharp absorption band in the region of 2210-2260 cm⁻¹. The thioamide group presents more complex vibrations. The C=S stretching vibration is expected in the range of 800-1400 cm⁻¹, often coupled with other vibrations, making it difficult to assign definitively. The N-H stretching vibrations of a primary thioamide (-CSNH₂) would appear as two bands in the 3100-3500 cm⁻¹ region. The furan (B31954) ring would show characteristic C-H aromatic stretching above 3000 cm⁻¹ and C=C stretching absorptions around 1500-1600 cm⁻¹. The C-O-C stretching of the furan ring typically appears in the 1000-1300 cm⁻¹ region.

No experimental IR data for this compound was found to generate a data table.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the furan ring, the vinylic proton, and the thioamide NH₂ protons. The furan ring protons would typically appear as multiplets in the aromatic region. The vinylic proton (=CH-) chemical shift would be influenced by the electron-withdrawing cyano and thioamide groups. The thioamide protons (-NH₂) would likely appear as a broad singlet, and its chemical shift can be solvent-dependent.

No experimental ¹H NMR data for this compound was found to generate a data table.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms (e.g., C=O, C≡N, aromatic, aliphatic). In the ¹³C NMR spectrum of this compound, distinct signals would be expected for the carbon atoms of the furan ring, the cyano group, the vinylic carbons, and the thioamide carbonyl carbon (C=S). The C=S carbon is typically deshielded and appears at a high chemical shift. The nitrile carbon (C≡N) also has a characteristic chemical shift.

No experimental ¹³C NMR data for this compound was found to generate a data table.

Advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule. Dynamic NMR could potentially be used to study rotational barriers around the C-C single bond adjacent to the double bond, given the potential for different conformations.

No studies utilizing advanced NMR techniques for this compound were found.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its molecular formula (C₈H₆N₂OS). The fragmentation pattern observed in the mass spectrum would offer structural information, showing characteristic losses of fragments such as HCN, CS, or parts of the furan ring.

No experimental mass spectrometry data for this compound was found.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govnih.gov While the specific crystal structure for this compound is not detailed in the provided sources, analysis of closely related furan-containing acrylamide (B121943) derivatives offers significant insight into the expected structural features.

For instance, the crystal structures of compounds like 2-cyano-N-(furan-2-ylmethyl)acetamide and 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide reveal key conformational details. nih.govnih.gov In these structures, the acetamide (B32628) groups are inclined relative to the furan ring. nih.govnih.gov The molecules in the crystal lattice are often linked by networks of hydrogen bonds, forming dimers or extended chains. nih.govnih.gov In the case of 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide, polymorphism was observed, where different crystal forms exhibited distinct molecular conformations (s-cis and s-trans) of the C=C-C=S fragment, stabilized by different hydrogen bonding patterns. nih.gov Such detailed structural information is crucial for understanding structure-property relationships.

Crystallographic Data for Related Furan-Containing Compounds

| Compound | Formula | Crystal System | Space Group | Key Features | Reference |

|---|---|---|---|---|---|

| 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide | C₁₅H₁₁N₃O₄ | Triclinic | P-1 | Molecules linked by N-H···N hydrogen bonds forming inversion dimers. | nih.govresearchgate.net |

| 2-cyano-N-(furan-2-ylmethyl)acetamide | C₈H₈N₂O₂ | Monoclinic | P2₁/c | Molecules linked by N—H⋯O and C—H⋯O hydrogen bonds. | nih.gov |

| 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | C₁₇H₁₂N₄OS | Orthorhombic | Pca2₁ | Structure confirmed by single crystal X-ray diffraction. | mdpi.comsemanticscholar.org |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration and predominant conformations of chiral molecules. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around a stereocenter. While this compound itself is not chiral, this technique would be indispensable for studying chiral derivatives or analogues. By comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral enethioamide can be unambiguously assigned. nih.gov

Other Analytical and Spectroscopic Techniques

A variety of other analytical methods are routinely used to provide a complete characterization profile of a synthesized compound.

Elemental Analysis : This technique determines the mass fractions of elements (carbon, hydrogen, nitrogen, sulfur) within a compound. The experimental values are compared against the theoretical percentages calculated from the molecular formula to verify the compound's purity and empirical formula. For C₈H₆N₂OS, the expected elemental composition provides a fundamental benchmark for purity.

Calculated Elemental Composition of C₈H₆N₂OS

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 53.91 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.39 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.72 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.98 |

| Sulfur | S | 32.06 | 1 | 32.06 | 17.99 |

| Total Molecular Weight | 178.21 g/mol |

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. It is used to study compounds containing chromophores, particularly those with conjugated π-systems. The structure of this compound, which includes a furan ring, a cyano group, and an enethioamide moiety in conjugation, is expected to exhibit characteristic absorption bands in the UV-Vis spectrum.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability of the compound, identifying decomposition temperatures and the presence of residual solvents or water.

Scanning Electron Microscopy (SEM) : SEM is a microscopy technique that uses a focused beam of electrons to produce images of a sample's surface. It is used to investigate the morphology, topography, and composition of solid materials, providing high-resolution images of the crystal habit or particle shape of the compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of properties for 2-Cyano-3-(furan-2-yl)prop-2-enethioamide.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process involves finding the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached.

The conformational landscape of this molecule is primarily defined by the rotation around the single bonds within its conjugated backbone. The orientation of the thioamide group relative to the cyano substituent can lead to different conformers, such as s-cis and s-trans geometries. The planarity of the molecule is a key feature, as conjugation between the furan (B31954) ring, the cyano group, and the prop-2-enethioamide backbone influences its electronic properties. The thioamide group itself has distinct structural characteristics compared to its amide analogue; for instance, the C=S bond is significantly longer than a C=O bond due to the larger van der Waals radius of sulfur. nih.gov Furthermore, the thioamide N-H group is a stronger hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor than an amide oxygen, which has implications for intermolecular interactions and crystal packing. nih.govnih.gov

DFT methods are highly effective at predicting spectroscopic data, which can aid in the characterization of new compounds.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. A distinguishing feature of thioamides is the significant downfield shift of the thio-carbonyl carbon in ¹³C NMR spectra, typically appearing around 200–210 ppm, which is about 30 ppm downfield from the corresponding amide resonance. nih.gov

IR Spectroscopy: Vibrational frequency analysis using DFT can predict the infrared spectrum. A key vibrational mode for this molecule would be the C=S stretch, which is expected around 1120 (±20) cm⁻¹, a much lower frequency than the C=O stretch in amides (around 1660 cm⁻¹). nih.gov Other significant predicted peaks would include the C≡N stretch, C=C bond vibrations, and modes associated with the furan ring. Comparing calculated spectra with experimental data can confirm the molecule's structure. mdpi.com

Electronic Circular Dichroism (ECD) and UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the workhorse method for predicting electronic excitation energies and thus UV-Vis and ECD spectra. youtube.com The π-to-π* electronic transitions within the conjugated system are responsible for its primary absorption bands. The thioamide C=S bond typically exhibits a UV absorption maximum around 265 nm. nih.gov TD-DFT calculations can elucidate the nature of these transitions by identifying the molecular orbitals involved. nih.gov

Table 1: Predicted Spectroscopic Data for this compound Hypothetical data based on typical DFT calculations for analogous compounds.

| Spectroscopy Type | Feature | Predicted Value | Reference/Comment |

|---|---|---|---|

| ¹³C NMR | δ (C=S) | 200-210 ppm | Characteristic downfield shift for thioamides. nih.gov |

| ¹³C NMR | δ (C≡N) | 115-120 ppm | Typical range for nitrile carbons. |

| IR | ν (C≡N) | ~2220 cm⁻¹ | Strong, sharp absorption. |

| IR | ν (C=C) | ~1600 cm⁻¹ | Conjugated alkene stretch. |

| IR | ν (C=S) | 1100-1140 cm⁻¹ | Key thioamide vibrational mode. nih.gov |

| UV-Vis | λ_max | ~265-350 nm | Corresponds to π-to-π* transitions. nih.govnih.gov |

DFT is used to calculate various electronic properties that provide insight into the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a smaller gap suggests the molecule is more polarizable and more reactive. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be derived:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ² / (2η)

These descriptors quantify the molecule's tendency to donate or accept electrons and are fundamental in understanding its reaction mechanisms. mdpi.comchemrxiv.org Natural Bond Orbital (NBO) analysis can further detail the electronic structure by studying charge delocalization and donor-acceptor interactions between orbitals. nih.gov

Table 2: Calculated Electronic Properties and Reactivity Descriptors Values are representative for this class of molecules and obtained via DFT calculations.

| Descriptor | Formula | Typical Interpretation |

|---|---|---|

| E(HOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| E(LUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability. nih.gov |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. chemrxiv.org |

Molecular Dynamics Simulations for Mechanistic Insights and Oligomerization Behavior

While direct molecular dynamics (MD) simulation studies on this compound are not prominently available, this computational technique is a powerful prospective tool for understanding its behavior in a condensed phase. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. chemrxiv.org

For this compound, MD simulations could offer mechanistic insights into its conformational dynamics in different solvents, revealing how solvent molecules interact with the thioamide and furan moieties. Furthermore, MD is well-suited to study aggregation and oligomerization phenomena. Simulations could model the initial stages of self-assembly, driven by intermolecular forces such as π-π stacking between the conjugated systems of adjacent molecules and hydrogen bonding involving the thioamide groups. rsc.org Such studies are crucial for understanding how these molecules might behave in materials science applications or biological environments.

Quantum Chemical Descriptors and Structure-Reactivity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of compounds with their reactivity or biological activity. The quantum chemical descriptors calculated via DFT (as detailed in section 5.1.3) are essential inputs for developing robust QSAR models. researchgate.net

For a series of related this compound derivatives, a QSAR study could be established by correlating descriptors like the HOMO-LUMO gap, dipole moment, polarizability, and molecular electrostatic potential (MEP) with an observed property (e.g., antibacterial activity, antioxidant capacity). nih.gov The resulting model, often derived from multiple linear regression or machine learning methods, could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent or effective compounds. figshare.com This approach streamlines the discovery process by prioritizing the synthesis of the most promising candidates.

Table 3: Key Quantum Chemical Descriptors Used in SAR Studies

| Descriptor | Relevance in SAR |

|---|---|

| HOMO/LUMO Energies | Correlate with electron-donating/accepting capabilities and reactivity in charge-transfer processes. nih.gov |

| Dipole Moment | Influences solubility and the ability of a molecule to bind to polar receptors. |

| Polarizability | Relates to the molecule's ability to interact through dispersion forces. |

| Molecular Electrostatic Potential (MEP) | Identifies positive and negative regions of the molecule, indicating sites for electrophilic and nucleophilic attack. chemrxiv.org |

| LogP (Partition Coefficient) | Describes hydrophobicity, which affects membrane permeability and bioavailability. researchgate.net |

Applications of 2 Cyano 3 Furan 2 Yl Prop 2 Enethioamide in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate (Synthon)

2-Cyano-3-(furan-2-yl)prop-2-enethioamide and related cyanothioacetamide derivatives are recognized for their utility as synthons, enabling the creation of a wide array of heterocyclic compounds. The strategic placement of electrophilic and nucleophilic centers within the molecule facilitates its participation in various cyclization and condensation reactions.

Precursor for Diverse Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyridines, Pyrimidines, Thiadiazoles, Triazoles)

The cyanothioacetamide core is an effective precursor for synthesizing numerous nitrogen-bearing heterocycles, which are significant scaffolds in medicinal chemistry and pharmacology.

Pyrazoles : Cyanothioacetamide derivatives react with hydrazine (B178648) and its derivatives to form pyrazole (B372694) rings. The reaction can proceed through the involvement of both the cyano and thioamide groups, leading to the formation of 3,5-diaminopyrazoles. nih.govresearchgate.net In other pathways, the reaction may involve the cyano and enamine groups, resulting in 4-thiocarbamoylpyrazoles. nih.govresearchgate.net These synthetic routes are crucial for accessing bioactive pyrazoles used in pharmaceuticals and agrochemicals. nih.govresearchgate.net The condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide, a related precursor, yields complex acrylamide (B121943) structures, highlighting the versatility of these building blocks in creating molecules that merge different heterocyclic systems. mdpi.comsemanticscholar.orgresearchgate.net

Pyridines : The synthesis of substituted pyridines, particularly 3-cyanopyridine (B1664610) derivatives, can be achieved using cyanothioacetamide as a key reactant. ekb.eg For instance, Michael addition reactions involving cyanothioacetamide derivatives can lead to the formation of pyridine-2-thiolates. researchgate.net These reactions often proceed via the initial formation of an α,β-unsaturated intermediate, followed by cyclization to afford highly functionalized pyridine (B92270) rings. researchgate.net

Pyrimidines : While direct synthesis from this compound is less commonly documented, related structures are used to create fused pyrimidine (B1678525) systems. For example, three-component reactions can yield pyrano[2,3-d]pyrimidine derivatives, which exhibit anti-inflammatory activities. semanticscholar.orgresearchgate.net The general reactivity of the cyanomethylene group makes it a candidate for building pyrimidine scaffolds. nih.gov

Thiadiazoles : The thioamide group is a direct precursor for the formation of thiadiazole rings. There are several isomers of thiadiazole, with the 1,3,4-thiadiazole (B1197879) system being a common target in drug development. nih.gov Synthesis often involves the cyclization of thioamides or thiosemicarbazones. researchgate.netmdpi.com The reaction of N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide with various carbon electrophiles is a documented method for producing novel 1,3,4-thiadiazole derivatives. researchgate.net

Triazoles : Although specific examples starting from this compound are not prominent, the cyano group is a common precursor in triazole synthesis. General methods often involve cycloaddition reactions.

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Key Reactants/Conditions | Resulting Structure |

| Pyrazole | Hydrazine hydrate, Ethanol (B145695) | 3,5-Diaminopyrazoles nih.govresearchgate.net |

| Pyridine | α,β-Unsaturated carbonyl compounds | Thioxohydropyridine-3-carbonitriles researchgate.net |

| Pyridine | Dimethyl (furan-2-ylmethylidene)malonate, 4-methylmorpholine | 6-amino-3,5-dicyano-4-(furan-2-yl)pyridine-2-thiolates researchgate.net |

| Thiadiazole | N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide, Carbon electrophiles | Substituted 1,3,4-thiadiazoles researchgate.net |

Building Block for Sulfur-Containing Heterocycles (e.g., Thiophenes, Thiazoles, Thiopyrans)

The intrinsic thioamide functionality makes this compound an excellent starting material for heterocycles incorporating a sulfur atom.

Thiophenes : The Gewald reaction is a well-known method for synthesizing polysubstituted 2-aminothiophenes, which often utilizes a compound with an activated methylene (B1212753) group (like the one adjacent to the cyano group), elemental sulfur, and an aldehyde or ketone. The furan (B31954) ring in this compound can act as the carbonyl component equivalent in such syntheses. Various synthetic routes, including Paal-Knorr synthesis and reactions involving sulfuration and cyclization of alkynes, are established methods for creating thiophene (B33073) derivatives. mdpi.comorganic-chemistry.org

Thiazoles : The Hantzsch thiazole (B1198619) synthesis is a classic method that involves the reaction of a thioamide with an α-halocarbonyl compound. organic-chemistry.orgresearchgate.netscispace.com This makes this compound a direct and suitable precursor for producing 2-substituted thiazoles. The reaction proceeds via nucleophilic substitution followed by cyclization to yield the thiazole ring. nih.gov This method has been used to regioselectively synthesize various functionalized thiazoles. researchgate.netscispace.com

Thiopyrans : 4H-Thiopyran derivatives can be synthesized through three-component condensation reactions involving cyanothioacetamide, an aldehyde, and another active methylene compound. nih.gov An unexpected outcome in a three-component reaction of dimedone, cyanothioacetamide, and cyclohex-3-ene-1-carbaldehyde yielded a 4H-thiopyran derivative, demonstrating the utility of cyanothioacetamide in constructing this particular sulfur-containing heterocycle. nih.gov

Table 2: Synthesis of Sulfur-Containing Heterocycles

| Heterocycle | Key Reactants/Conditions | Reaction Type |

| Thiophene | Elemental sulfur, Base | Gewald-type reaction mdpi.com |

| Thiazole | α-Bromocarbonyl compounds | Hantzsch synthesis organic-chemistry.orgresearchgate.netscispace.com |

| Thiopyran | Aldehydes, Dimedone | Three-component condensation nih.gov |

Utility in Multi-Component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The diverse reactivity of this compound makes it an excellent substrate for MCRs.

The synthesis of 2-amino-3-cyano-4H-pyran and thiopyran derivatives has been achieved through three-component reactions involving aldehydes, an active methylene compound like malononitrile (B47326) or cyanothioacetamide, and a C-H acid like dimedone. semanticscholar.orgnih.gov Similarly, MCRs involving cyanothioacetamide, carbonyl compounds, enamines, and alkylating agents have been used to generate 2-thionicotinonitrile derivatives. These reactions are initiated by a Knoevenagel condensation, followed by a series of Michael additions and cyclizations to build complex molecular structures efficiently.

Advanced Materials Applications

The unique structural features of this compound, particularly the furan moiety, suggest its potential use in the field of materials science for creating functional and smart polymers.

Development of Reversible Polymer Systems (e.g., Self-Healing Materials via HDA)

The furan group is a well-established diene for the thermally reversible Diels-Alder (DA) reaction, which is a cornerstone of intrinsic self-healing polymer design. researchgate.net This [4+2] cycloaddition reaction, typically with a maleimide (B117702) dienophile, forms covalent cross-links at lower temperatures that can be broken upon heating (retro-Diels-Alder reaction). nih.govrug.nl This reversible bond formation allows the polymer network to be repeatedly healed after damage. rsc.org

While the direct application of this compound in this context is not yet widely reported, its furan ring makes it a prime candidate for incorporation into such systems. It could be used as a monomer or a cross-linking agent to create polymer networks with thermally remendable properties. rsc.org The choice of a 3-substituted furan over a 2-substituted one has been shown to increase the retro-DA reaction temperature, leading to self-healing materials with higher thermal stability. acs.org The specific structure of this compound could be leveraged to tune the mechanical and healing properties of the resulting polymer.

Functionalization of Polymeric Materials (e.g., End-Functionalized Polylactides via Ring-Opening Polymerization)

Polylactide (PLA) is a biodegradable and biocompatible polyester (B1180765) typically synthesized via the ring-opening polymerization (ROP) of lactide. jetir.org The ROP is often initiated by an alcohol in the presence of a catalyst. illinois.edunih.gov The properties of PLA can be tailored by introducing specific functional groups at the ends of the polymer chains.

The thioamide group in this compound contains an N-H bond that could potentially initiate the ROP of lactide, similar to how amines or alcohols act as initiators. This would result in a PLA chain end-functionalized with the furan-containing moiety. Alternatively, thiol-containing compounds have been successfully used as co-initiators in the synthesis of thiol-terminated PLA. researchgate.net While the thioamide is distinct from a thiol, its ability to participate in ROP initiation, possibly after tautomerization, presents a plausible route for creating functionalized biopolymers. Such end-functionalized PLAs could then be used in more complex applications, for example, by utilizing the furan group for subsequent DA reactions to create block copolymers or cross-linked networks.

Development of Ligands for Coordination Chemistry

The molecular architecture of this compound incorporates several functional groups that are known to coordinate with metal ions, making it a promising candidate for the design of novel ligands in coordination chemistry. The furan ring, the cyano group, and the thioamide moiety all offer potential binding sites.

The thioamide group (-C(S)NH₂) is a particularly effective ligation site due to the presence of both a soft sulfur donor and a harder nitrogen donor. This ambidentate character allows it to bind to a variety of metal centers, forming either monodentate or bidentate chelate complexes. The furan ring's oxygen atom can also participate in coordination, potentially leading to polydentate ligands that can form stable metal complexes.

The development of ligands based on this scaffold could lead to coordination polymers and metal-organic frameworks (MOFs) with interesting electronic, magnetic, or catalytic properties. The extended π-system of the molecule could also facilitate the formation of complexes with interesting photophysical properties.

Table 1: Potential Coordination Modes of this compound

| Coordination Site(s) | Potential Metal Ions | Resulting Complex Type | Potential Applications |

| Thioamide (S, N) | Transition metals (e.g., Cu, Ni, Co) | Chelate | Catalysis, Sensing |

| Cyano (N) | Lewis acidic metals | Bridging ligand in polymers | Porous materials, Gas storage |

| Furan (O) and Thioamide (S) | Lanthanides, Actinides | Heterobimetallic complexes | Luminescent materials |

Chirality Transfer in Asymmetric Reactions

The concept of chirality transfer is fundamental to asymmetric synthesis, where a chiral auxiliary or catalyst directs the stereochemical outcome of a reaction. While this compound is itself achiral, it can be derivatized to introduce chirality, which can then be transferred during a chemical transformation.

For instance, the furan ring is a versatile platform for introducing chiral substituents. Asymmetric synthesis involving chiral furan-based compounds has been a subject of interest. researchgate.net The furan ring can participate in various reactions where its stereoelectronic properties can influence the approach of reagents. rsc.org

A strategy for utilizing this compound in chirality transfer would involve its modification to create a chiral derivative. This could be achieved by introducing a chiral auxiliary to the thioamide nitrogen or by using a chiral furan precursor in its synthesis. Once a chiral version of the molecule is obtained, it could be employed in reactions where the chiral information is transferred to a new stereocenter. The rigidity of the propenethioamide backbone could be advantageous in maintaining a well-defined conformation, which is often crucial for effective chirality transfer.

Table 2: Hypothetical Asymmetric Reaction Employing a Chiral Derivative

| Chiral Derivative | Reaction Type | Substrate | Product Enantiomeric Excess (ee) |

| N-((R)-1-phenylethyl)-2-cyano-3-(furan-2-yl)prop-2-enethioamide | Diels-Alder Reaction | Cyclopentadiene | >90% (exo-adduct) |

| 2-Cyano-3-((S)-4,5-dihydro-3H-dibenzo[b,f]azepin-5-yl)prop-2-enethioamide | Michael Addition | Methyl vinyl ketone | >85% |

It is important to note that the data in Table 2 is hypothetical and serves to illustrate the potential of chiral derivatives of this compound in asymmetric synthesis, based on principles of chirality transfer observed with structurally related compounds. nih.gov

Future Directions and Research Challenges

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for the synthesis of 2-cyano-3-(furan-2-yl)prop-2-enethioamide is a crucial first step for enabling its broader study and application. Current synthetic approaches for thioamides often involve multi-step procedures with harsh reagents. researchgate.net Future research should focus on greener alternatives.

One promising direction is the adoption of multicomponent reactions in eco-friendly solvents. For instance, the use of deep eutectic solvents (DESs) has been shown to be effective for the synthesis of various thioamides from aldehydes, secondary amines, and elemental sulfur. rsc.orgresearchgate.netrsc.org This approach offers advantages such as high yields, mild reaction conditions, and the potential for catalyst and solvent recycling. rsc.org Another sustainable technique to explore is the use of ultrasound irradiation, which can accelerate reaction rates and improve yields in the synthesis of aryl thioamides. utu.ac.in

A comparative analysis of potential sustainable synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Methodologies for this compound Data extrapolated from studies on similar compounds.

| Methodology | Potential Advantages | Potential Challenges |

| Deep Eutectic Solvents (DESs) | Biodegradable, low cost, recyclable solvent/catalyst system, mild reaction conditions. rsc.orgresearchgate.netrsc.org | Substrate scope for furan-containing aldehydes needs to be established. Optimization of DES composition for maximum yield. |

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. utu.ac.in | Scale-up feasibility, potential for side reactions due to localized high temperatures. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Potential for thermal decomposition of the furan (B31954) ring, need for specialized equipment. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, potential for automation and scale-up. | Initial setup costs, potential for clogging with solid byproducts. |

Investigation of Underexplored Reactivity Pathways and Mechanistic Details

The rich chemical functionality of this compound suggests a diverse and largely unexplored reactivity profile. The conjugated system is susceptible to nucleophilic attack, a characteristic reaction of α,β-unsaturated compounds. nih.gov Future studies should systematically investigate its reactions with a wide range of nucleophiles and electrophiles to unlock its synthetic potential.

The furan ring itself can participate in various transformations, including cycloaddition reactions and electrophilic substitutions. The interplay between the reactivity of the furan moiety and the α,β-unsaturated thioamide system is a key area for investigation. For example, will the furan ring act as a diene in Diels-Alder reactions, or will the thioamide group direct reactivity in other ways? Mechanistic studies, including kinetic analysis and isotopic labeling experiments, will be crucial for understanding these pathways. frontiersin.org The stereochemical outcomes of reactions at the double bond are also of significant interest.

Advanced Computational Modeling for Rational Design and Reaction Prediction

Computational chemistry offers a powerful tool for predicting the behavior of this compound and guiding experimental work. Density Functional Theory (DFT) calculations can provide insights into the electronic structure, molecular orbital energies (HOMO-LUMO gap), and reactivity of the molecule. mdpi.comresearchgate.net Such studies can help to predict the most likely sites for nucleophilic and electrophilic attack and to rationalize observed reaction outcomes.

For instance, DFT studies on furan and its derivatives have been used to understand their reactivity in various contexts, including their interaction with catalysts. mdpi.com Similar computational analyses of this compound could predict its behavior in different chemical environments. Furthermore, advanced computational methods can be employed to model reaction pathways and transition states, providing a deeper understanding of reaction mechanisms. nih.govarxiv.org This predictive capability can accelerate the discovery of new reactions and optimize existing ones, saving significant experimental effort.

Table 2: Potential Computational Studies on this compound

| Computational Method | Research Question | Expected Outcome |

| Density Functional Theory (DFT) | Electronic structure and reactivity indices. mdpi.comresearchgate.net | Prediction of reactive sites, understanding of substituent effects. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission properties. | Insight into photophysical properties for materials science applications. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions. | Detailed understanding of intramolecular interactions influencing conformation and reactivity. |

| Reaction Path Finding Algorithms | Exploration of potential reaction mechanisms. nih.govarxiv.org | Identification of low-energy reaction pathways and prediction of potential products. |

Expansion of Applications in Diverse Areas of Organic Synthesis and Materials Science

The versatile structure of this compound makes it a promising building block for the synthesis of a wide range of organic compounds and functional materials.

In organic synthesis, this compound could serve as a precursor to various heterocyclic systems. The cyano and thioamide groups are known to participate in cyclization reactions to form thiazoles, pyrimidines, and other important heterocyclic scaffolds. researchgate.netresearchgate.net The furan ring can also be a handle for further functionalization or for the construction of more complex molecular architectures. nih.govijsrst.com

In materials science, the furan moiety opens up possibilities for the development of novel polymers. Furan-based monomers can be polymerized through various methods, including ring-opening metathesis polymerization and Diels-Alder polymerization. researchgate.netcore.ac.ukrsc.org The resulting polymers may exhibit interesting thermal and mechanical properties. The conjugated nature of this compound also suggests potential applications in organic electronics, where furan-thiophene copolymers have shown promise. acs.org The thioamide group could also facilitate coordination with metal ions, leading to the formation of coordination polymers with interesting electronic or magnetic properties.

Q & A

Q. What protocols ensure compliance with safety and ethical standards when handling this compound?

- Methodological Answer : Follow PubChem’s hazard data (e.g., GHS classification) for risk assessment . Implement CRDC Subclass RDF2050108 (process control) to automate hazard monitoring (e.g., real-time gas sensors for cyanide release). Document ethical considerations using frameworks from the Inge Lehmann Programme, emphasizing transparency in data reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.